molecular formula C11H16O7 B1328797 (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate CAS No. 865853-43-6

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate

Cat. No. B1328797
CAS RN: 865853-43-6
M. Wt: 260.24 g/mol
InChI Key: MJDHNUNTWAOQPO-MTULOOOASA-N
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Description

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate, also known as 5-acetoxymethyl-2,3,5-trimethyl-tetrahydrofuran-2,3-diyl diacetate, is an organic compound with a variety of uses in organic synthesis and scientific research. It is a colorless, viscous liquid that is soluble in water, ethanol, and other organic solvents. It is an important intermediate in the synthesis of many organic compounds and is used as a catalyst for various organic reactions. Its chemical structure consists of a five-carbon ring with two methyl groups and an acetoxymethyl group.

Mechanism of Action

The mechanism of action of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is not well understood. However, it is believed that the acetoxymethyl group is responsible for the catalytic activity of the compound. The acetoxymethyl group is thought to facilitate the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate in laboratory experiments include its low cost, its ease of use, and its low toxicity. It is also relatively stable and can be stored for extended periods of time. The main limitation of using this compound is that it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

Future research on (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate could include exploring its potential uses in other types of organic synthesis, such as the synthesis of amino acids, peptides, and other biomolecules. Additionally, further work could be done to better understand the mechanism of action of this compound and to develop more efficient methods for its synthesis. Finally, further research could be done to explore its potential applications in the medical field, such as in the development of new drugs.

Synthesis Methods

The synthesis of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is typically carried out by the reaction of an alkene with an aldehyde in the presence of a base. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The reaction produces an acetal, which is then hydrolyzed to yield the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-50°C.

Scientific Research Applications

(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate has numerous applications in scientific research. It is used in the synthesis of organic compounds, such as β-amino acids, β-hydroxy acids, and β-keto acids. It is also used as a catalyst for Diels-Alder reactions, and as a reagent in the synthesis of nitriles, amides, and ureas. Additionally, it is used as a protecting group for aldehydes and ketones, and as a starting material for the synthesis of other organic compounds.

properties

IUPAC Name

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDHNUNTWAOQPO-MTULOOOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@H](C(O1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648770
Record name 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865853-43-6
Record name 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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